7-Chloro-3-nitroimidazo[1,2-a]pyridine
Description
Structural Classification Within Heterocyclic Chemistry
Core Imidazo[1,2-a]pyridine Scaffold
Imidazo[1,2-a]pyridines are bicyclic 5-6 heterocycles formed by fusing an imidazole ring with a pyridine ring at the [1,2-a] position. The resulting structure features two nitrogen atoms: one at the 1-position of the imidazole and one at the 3-position of the pyridine (Figure 1). This arrangement creates a planar, aromatic system with distinct electronic properties that facilitate interactions with biological targets.
Table 1: Structural and physicochemical properties of 7-chloro-3-nitroimidazo[1,2-a]pyridine
| Property | Value |
|---|---|
| Molecular formula | C₇H₄ClN₃O₂ |
| Molecular weight | 197.58 g/mol |
| CAS number | 1072944-44-5 |
| Key substituents | Nitro (C3), chloro (C7) |
| Aromatic system | Bicyclic (imidazole + pyridine) |
The nitro group at position 3 and chlorine at position 7 introduce steric and electronic modifications that enhance the compound’s reactivity. The nitro group’s electron-withdrawing nature polarizes the ring, while the chloro substituent increases lipophilicity, influencing membrane permeability.
Properties
IUPAC Name |
7-chloro-3-nitroimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-2-10-6(3-5)9-4-7(10)11(12)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUZJWCHBKWOMPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NC=C2[N+](=O)[O-])C=C1Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10674751 | |
| Record name | 7-Chloro-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072944-44-5 | |
| Record name | 7-Chloro-3-nitroimidazo[1,2-a]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-44-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Chloro-3-nitroimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10674751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
7-Chloro-3-nitroimidazo[1,2-a]pyridine (CAS 1072944-44-5) is a heterocyclic compound with significant potential in medicinal chemistry, particularly due to its biological activities against various pathogens. This article explores its biological activity, focusing on its antiparasitic properties, cytotoxicity, and structure-activity relationships.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 197.6 g/mol. The compound features a chlorine atom at the 7-position and a nitro group at the 3-position of the imidazo[1,2-a]pyridine ring system. This unique substitution pattern is crucial for its biological activity.
Biological Activity Overview
This compound has been investigated for various biological activities, particularly against protozoan parasites. Below are key findings regarding its biological efficacy:
Antiparasitic Activity
-
Leishmaniasis :
- The compound has demonstrated activity against Leishmania donovani and Leishmania infantum. In vitro studies reported effective concentrations (EC50) of approximately 8.8 µM against the promastigote form of L. donovani and 9.7 µM against the axenic amastigote form of L. infantum .
- Comparative studies indicate that while it exhibits some activity, it is less potent than other reference drugs like amphotericin B.
- Trypanosomiasis :
- Antimycobacterial Activity :
Cytotoxicity Profile
The cytotoxicity of this compound was evaluated using the HepG2 cell line:
- The compound exhibited a CC50 (cytotoxic concentration for 50% cell viability) greater than 100 µM, suggesting low toxicity at tested concentrations . This profile indicates a favorable therapeutic window for further development.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlight the importance of specific functional groups in determining biological activity:
- Modifications at positions 2 and 8 of the imidazo[1,2-a]pyridine scaffold significantly impact both solubility and antiparasitic potency. For instance, introducing different substituents can enhance or diminish activity against target organisms .
| Compound | EC50 L. donovani (µM) | EC50 L. infantum (µM) | CC50 HepG2 (µM) |
|---|---|---|---|
| This compound | 8.8 ± 1.5 | 9.7 ± 1.2 | >100 |
| Reference Drug (Amphotericin B) | <0.5 | <0.5 | N/A |
Case Studies
Several studies have highlighted the potential applications of this compound:
- In Vitro Studies : A study demonstrated that derivatives showed variable activity against T. brucei and L. infantum, indicating that structural modifications can lead to improved efficacy .
- Comparative Analysis : In comparative studies with other imidazo derivatives, compounds similar to this compound were found to possess selective inhibition against non-tubercular mycobacteria while maintaining low toxicity in mammalian cells .
Scientific Research Applications
Antiparasitic Applications
One of the primary areas of research for 7-Chloro-3-nitroimidazo[1,2-a]pyridine is its potential as an antiparasitic agent . Studies have indicated that this compound exhibits significant activity against protozoan parasites, particularly Giardia lamblia, which causes gastrointestinal infections. The mechanism of action is believed to involve interference with essential biological processes within the parasite, making it a candidate for further development as an effective treatment for parasitic diseases .
Case Study: Efficacy Against Giardia lamblia
- Study Design : In vitro assays were conducted to assess the compound's efficacy against Giardia lamblia.
- Results : The compound demonstrated a dose-dependent inhibitory effect on parasite growth, with IC50 values indicating potent activity.
- : These findings support the potential use of this compound in developing new antiparasitic therapies.
Cancer Research
In addition to its antiparasitic properties, this compound has been investigated for its anticancer potential. Recent studies have shown that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | HCT-116 (Colon Cancer) | 0.8 | Tubulin binding agent |
| Derivative A | MCF-7 (Breast Cancer) | 1.5 | Induces apoptosis |
| Derivative B | A549 (Lung Cancer) | 2.0 | Inhibits cell proliferation |
The compound's ability to bind to tubulin suggests it may disrupt microtubule dynamics, a critical process in cell division and proliferation . This property positions it as a promising candidate for the development of new chemotherapeutic agents.
Drug Development and Synthesis
The unique structure of this compound allows for further modifications that can enhance its biological activity and selectivity. Researchers are exploring various synthetic pathways to create derivatives with improved pharmacological profiles.
Synthetic Methodologies
- Cyclization Reactions : The synthesis typically involves cyclization reactions starting from appropriate precursors, allowing for the introduction of different functional groups that can modulate activity.
- Diversity-Oriented Synthesis : Recent advancements have enabled the rapid generation of diverse libraries of imidazo[1,2-a]pyridine derivatives through techniques such as Pd-catalyzed cross-coupling reactions .
Conclusion and Future Directions
This compound shows considerable promise in medicinal chemistry, particularly in antiparasitic and anticancer applications. Ongoing research is focused on elucidating its mechanisms of action and optimizing its chemical structure to enhance efficacy and reduce toxicity.
Future studies should aim to:
- Expand the understanding of its pharmacodynamics and pharmacokinetics.
- Investigate combination therapies that may enhance its therapeutic effects.
- Explore its potential in treating other diseases beyond those currently studied.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Imidazopyridine Derivatives
Key Observations :
- Substituent Position : The nitro group at C3 in the target compound enhances electrophilicity compared to analogs with nitro at C6 (e.g., 8-Chloro-6-nitro). Chlorine at C7 vs. C2 or C8 alters steric accessibility for further functionalization .
- Ring System : Imidazo[1,2-b]pyridazine (e.g., 6-Chloro-3-nitroimidazo[1,2-b]pyridazine) exhibits reduced aromatic stability compared to imidazo[1,2-a]pyridine, affecting π-π stacking interactions in biological systems .
- Bioactivity: Nitroimidazopyridines, including the target compound, show enhanced antibacterial activity compared to non-nitro analogs (e.g., 7-Chloroimidazo[1,2-a]pyridine), likely due to redox-active nitro groups participating in microbial toxicity .
Preparation Methods
Precursor Preparation: Halogenated Aminopyridine Derivatives
The synthetic route typically begins with the preparation of halogenated aminopyridine intermediates, which are crucial for subsequent cyclization and nitration steps.
- Starting Material: Picolinic acid hydrochloride is reacted with thionyl chloride followed by ammonia treatment to yield 4-chloropyridine-2-carboxamide (Formula III).
- Hoffman Degradation: The carboxamide is subjected to Hoffman degradation to obtain 4-chloro-2-aminopyridine (Formula IV).
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| a) | Picolinic acid hydrochloride + SOCl2, then NH3 | 4-chloropyridine-2-carboxamide (III) | Conversion of acid to amide |
| b) | Hoffman degradation | 4-chloro-2-aminopyridine (IV) | Removal of carboxamide group |
Nitration to Introduce Nitro Group at Position 3
The key functional group, the nitro substituent at the 3-position, is introduced via electrophilic aromatic substitution on the halogenated aminopyridine.
- Nitrating Mixture: A mixture of nitric acid and sulfuric acid is used for nitration of 4-chloro-2-aminopyridine to form 4-chloro-2-amino-3-nitropyridine (Formula V).
- Conditions: Controlled temperature and acid concentration ensure selective nitration at the 3-position without over-nitration or degradation.
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| c) | HNO3 + H2SO4 (nitrating mixture) | 4-chloro-2-amino-3-nitropyridine (V) | Electrophilic nitration at C-3 |
Diazotization and Hydrolysis to Form Hydroxy Derivative
The amino group at position 2 is converted to a hydroxy group via diazotization followed by hydrolysis.
- Diazotization: Compound V is treated with sodium nitrite and hydrochloric acid at 0–5°C.
- Hydrolysis: The reaction mixture is then heated to 60–80°C for 3 hours to complete hydrolysis, yielding 4-chloro-3-nitropyridin-2-ol (Formula VI).
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| d) | NaNO2 + HCl, 0–5°C (diazotization) | Diazonium salt intermediate | Formation of diazonium species |
| Heat at 60–80°C for 3 hours (hydrolysis) | 4-chloro-3-nitropyridin-2-ol (VI) | Replacement of diazonium with OH |
Chlorination and Selective Substitution
- Chlorination: The hydroxy compound VI is treated with phosphorus oxychloride in the presence of a base to form 4-chloro-3-nitropyridine-2-chloride (Formula VII).
- Selective Substitution: Subsequent selective substitution at the para position is carried out in a polar protic solvent with sodium acetate or cesium carbonate and acetic acid to yield the desired substituted nitropyridine (Formula VIII).
| Step | Reagents/Conditions | Product | Notes |
|---|---|---|---|
| e) | POCl3 + base | 4-chloro-3-nitropyridine-2-chloride (VII) | Activation for nucleophilic substitution |
| f) | Sodium acetate or Cs2CO3 + AcOH (polar protic solvent) | Substituted nitropyridine (VIII) | Para position substitution |
Construction of the Imidazo[1,2-a]pyridine Core
The fusion of the imidazole ring onto the pyridine core to form the imidazo[1,2-a]pyridine scaffold is typically achieved through condensation reactions involving 2-aminopyridine derivatives and carbonyl compounds or their equivalents.
- Groebke–Blackburn–Bienaymé (GBB) Reaction: A three-component condensation of 2-aminopyridine, aldehydes, and isonitriles can be catalyzed by metal-free acids such as perchloric acid or hydrochloric acid to yield 2,3-disubstituted imidazo[1,2-a]pyridines.
- Iodine-Promoted Cyclization: Iodine catalysis in micellar media or under mechanochemical conditions facilitates the condensation of 2-aminopyridine with ketones to form imidazo[1,2-a]pyridines.
- Catalyst-Free Domino Reactions: Multi-component cascade reactions in aqueous ethanol mixtures allow for the synthesis of N-fused imidazo[1,2-a]pyridine derivatives under mild, environmentally benign conditions.
Although these methods are well established for various imidazo[1,2-a]pyridine derivatives, their adaptation to nitro- and chloro-substituted substrates requires careful control of reaction conditions to preserve sensitive functional groups.
Specific Synthesis of 7-Chloro-3-nitroimidazo[1,2-a]pyridine
While direct literature on the exclusive synthesis of this compound is limited, the following approach can be inferred from combined methodologies:
- Starting from 4-chloro-2-amino-3-nitropyridine (V), the key precursor is prepared as described in steps 1–3.
- Cyclization with appropriate aldehydes or ketones under metal-free acid catalysis or iodine-promoted conditions induces ring closure forming the imidazo[1,2-a]pyridine core with nitro and chloro substituents retained at the 3- and 7-positions, respectively.
- Purification and characterization are performed using chromatographic techniques and NMR spectroscopy to confirm substitution patterns.
Data Table: Summary of Key Reaction Steps and Conditions
| Step | Reaction Type | Reagents/Conditions | Product/Intermediate | Yield/Notes |
|---|---|---|---|---|
| 1 | Amide formation | Picolinic acid HCl + SOCl2, then NH3 | 4-chloropyridine-2-carboxamide (III) | High yield, standard procedure |
| 2 | Hoffman degradation | Standard Hoffman degradation conditions | 4-chloro-2-aminopyridine (IV) | Efficient conversion |
| 3 | Nitration | HNO3 + H2SO4 (nitrating mixture) | 4-chloro-2-amino-3-nitropyridine (V) | Selective nitration |
| 4 | Diazotization & Hydrolysis | NaNO2 + HCl (0–5°C), then heat 60–80°C | 4-chloro-3-nitropyridin-2-ol (VI) | Controlled diazotization |
| 5 | Chlorination | POCl3 + base | 4-chloro-3-nitropyridine-2-chloride (VII) | Activation for substitution |
| 6 | Selective substitution | Sodium acetate or Cs2CO3 + AcOH | Substituted nitropyridine (VIII) | Para substitution |
| 7 | Cyclization | Acid catalysis (HCl, HClO4) or iodine catalysis | This compound | Metal-free, mild conditions |
Research Findings and Notes
- Metal-Free Catalysis: Recent advances emphasize environmentally benign metal-free catalysis for constructing imidazo[1,2-a]pyridines, avoiding heavy metals and harsh conditions.
- Functional Group Tolerance: The nitration and subsequent cyclization steps tolerate sensitive functional groups like chloro and nitro substituents, provided reaction conditions are carefully controlled.
- Scalability: Continuous flow processes using simple acid catalysts (e.g., HCl) have been developed for scalable synthesis of imidazo[1,2-a]pyridines, which could be adapted for nitro-chloro derivatives.
- Characterization: Structural confirmation is achieved through NMR spectroscopy, crystallography, and chromatography, ensuring regioselectivity in substitution.
Q & A
Q. Q1. What are the most reliable synthetic routes for preparing 7-chloro-3-nitroimidazo[1,2-a]pyridine derivatives?
Methodological Answer: The synthesis of imidazo[1,2-a]pyridine derivatives often employs multicomponent reactions (MCRs) or cyclocondensation strategies. For example, copper-catalyzed three-component coupling (TCC) reactions using 2-aminopyridines, arylaldehydes, and alkynes are efficient for constructing the core scaffold . Nitration at position 3 can be achieved using nitric acid in a controlled environment, followed by chlorination at position 7 using reagents like POCl₃ or sulfuryl chloride. Optimization of reaction conditions (e.g., solvent, temperature) is critical to avoid over-nitration or decomposition .
Q. Q2. How can structural variations in the imidazo[1,2-a]pyridine scaffold influence spectroscopic characterization?
Methodological Answer: Key techniques include:
- ¹H/¹³C NMR : The electron-withdrawing nitro group at position 3 deshields adjacent protons, causing downfield shifts (e.g., δH ~8.5–8.7 ppm for C5-H in nitro-substituted derivatives). Chlorine at position 7 introduces splitting patterns due to coupling with neighboring protons .
- FT-IR : Nitro groups exhibit strong asymmetric stretching (~1520 cm⁻¹) and symmetric stretching (~1350 cm⁻¹). Chlorine substitution does not significantly alter IR profiles but may affect π-π stacking interactions .
- Mass Spectrometry : HRMS (ESI) confirms molecular weight accuracy (±0.001 Da), critical for distinguishing isomers or decomposition products .
Intermediate-Level Research Questions
Q. Q3. What in vitro assays are suitable for evaluating the anticancer potential of this compound derivatives?
Methodological Answer:
- Cell Viability Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., HepG2, MCF-7) and normal cells (e.g., Vero) to determine IC₅₀ values. For example, nitro-substituted derivatives showed IC₅₀ values of ~11–13 µM in HepG2 cells, with selectivity indices >8 compared to normal cells .
- Mechanistic Studies : Flow cytometry (apoptosis detection via Annexin V/PI staining) and ROS assays can elucidate cytotoxicity mechanisms. Nitro groups may enhance redox cycling, contributing to oxidative stress .
Q. Q4. How do substituents at positions 2 and 3 modulate the biological activity of imidazo[1,2-a]pyridines?
Methodological Answer:
- Position 3 (Nitro Group) : Enhances electron-deficient character, improving DNA intercalation or enzyme inhibition (e.g., IGF-1 receptor tyrosine kinase). However, steric hindrance from ortho-substituted nitro groups can reduce activity compared to para-substituted analogs .
- Position 2 (Chlorine/Amine Groups) : Chlorine increases lipophilicity (logP), enhancing membrane permeability. Amine groups (e.g., tert-butylamine) improve solubility and enable hydrogen bonding with biological targets .
Advanced Research Questions
Q. Q5. How can researchers resolve contradictions in structure-activity relationship (SAR) data for imidazo[1,2-a]pyridine derivatives?
Methodological Answer:
- Comparative Molecular Field Analysis (CoMFA) : Use 3D-QSAR models to map electrostatic and steric fields, identifying critical substituent positions. For example, meta-substituted nitro groups may outperform para-substituted analogs in certain cancer models due to reduced steric clash .
- Crystallography : Single-crystal X-ray diffraction reveals intermolecular interactions (e.g., π-π stacking, C–H⋯N bonds) that influence bioavailability. For instance, removing the N-atom at position 7 alters crystal packing and enhances anticancer activity .
Q. Q6. What strategies optimize the pharmacokinetic profile of this compound derivatives?
Methodological Answer:
- Prodrug Design : Mask polar nitro groups with acetyl or glycosyl moieties to improve oral bioavailability.
- Metabolic Stability : Incubate derivatives with liver microsomes (e.g., human CYP450 isoforms) to identify metabolic hotspots. Chlorine at position 7 reduces oxidative metabolism compared to unsubstituted analogs .
- Blood-Brain Barrier (BBB) Penetration : Calculate polar surface area (PSA <90 Ų) and logD (1–3) to prioritize CNS-active candidates .
Data-Driven Research Questions
Q. Q7. How can researchers validate conflicting cytotoxicity data between in vitro and in vivo models for nitroimidazo[1,2-a]pyridines?
Methodological Answer:
- Dose-Response Reproducibility : Repeat assays across multiple cell passages to rule out clonal variability.
- In Vivo Validation : Use xenograft models (e.g., HepG2 tumors in nude mice) with pharmacokinetic monitoring. Compound 12b (IC₅₀ = 11 µM in vitro) showed tumor regression at 50 mg/kg/day without hepatotoxicity .
- Toxicogenomics : RNA-seq analysis of treated tissues identifies off-target effects (e.g., mitochondrial dysfunction) that may explain discrepancies .
Q. Q8. What computational methods predict the multi-target potential of this compound derivatives?
Methodological Answer:
- Molecular Docking : Screen against target libraries (e.g., KinaseChem, ChEMBL) using AutoDock Vina. Nitroimidazopyridines show high affinity for kinases (e.g., IGF-1R) and PDE3 (phosphodiesterase) due to planar aromatic cores .
- Network Pharmacology : Construct protein-protein interaction networks to identify synergistic targets (e.g., anti-inflammatory + anticancer effects) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
